molecular formula C22H15F3N2O2S2 B2958031 N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 478049-99-9

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2958031
CAS No.: 478049-99-9
M. Wt: 460.49
InChI Key: NAHJLJJUWYQBFG-JLHYYAGUSA-N
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Description

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a benzothiazole moiety with a trifluoromethylbenzenesulfonamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone. The next step involves the formation of the ethenyl linkage, which can be accomplished via a Wittig reaction or a Heck coupling reaction. Finally, the trifluoromethylbenzenesulfonamide group is introduced through a sulfonamide formation reaction, typically using trifluoromethylbenzenesulfonyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide can undergo a variety of chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding alkane derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.

    Medicine: Explored for its potential as an anticancer agent, given the bioactivity of benzothiazole derivatives.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds such as 2-(4-aminophenyl)benzothiazole and 2-(4-hydroxyphenyl)benzothiazole share the benzothiazole core and exhibit similar bioactivities.

    Trifluoromethylbenzenesulfonamides: Compounds like 4-(trifluoromethyl)benzenesulfonamide and 3-(trifluoromethyl)benzenesulfonamide share the trifluoromethylbenzenesulfonamide group and have similar chemical properties.

Uniqueness

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of the benzothiazole and trifluoromethylbenzenesulfonamide groups, which confer distinct electronic and steric properties. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O2S2/c23-22(24,25)16-4-3-5-18(14-16)31(28,29)27-17-11-8-15(9-12-17)10-13-21-26-19-6-1-2-7-20(19)30-21/h1-14,27H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHJLJJUWYQBFG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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